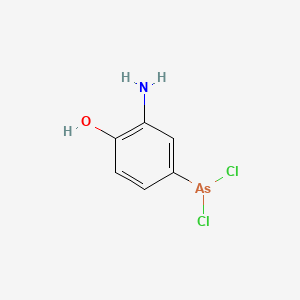

Dichlorophenarsine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La dichlorophénarsine est un composé organoarsenical de formule moléculaire C6H6AsCl2NO. Elle est connue pour ses puissantes propriétés antisyphilitiques et a été utilisée en médecine vétérinaire pour traiter les infections à vers du cœur chez les chiens . Le composé présente des effets rapides sur les réactions sérologiques dans la syphilis précoce, ce qui en fait un agent thérapeutique précieux dans des contextes médicaux spécifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la dichlorophénarsine implique généralement la réaction d’un dichlorure arsénieux avec une amine aromatique. Le processus peut être résumé comme suit :

Matériaux de départ : Dichlorure arsénieux et une amine aromatique.

Conditions réactionnelles : La réaction est généralement effectuée sous atmosphère inerte pour empêcher l’oxydation. Des solvants tels que l’éthanol ou le méthanol sont couramment utilisés.

Procédure : Le dichlorure arsénieux est ajouté à l’amine aromatique à des conditions de température contrôlées, généralement autour de 0 à 5 °C. Le mélange est ensuite agité et laissé réagir, formant de la dichlorophénarsine.

Méthodes de production industrielle : La production industrielle de dichlorophénarsine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Manipulation en vrac des réactifs : De grandes quantités de dichlorure arsénieux et d’amine aromatique sont manipulées dans des réacteurs industriels.

Environnement réactionnel contrôlé : La réaction est conduite dans un environnement contrôlé pour assurer la sécurité et l’efficacité.

Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la distillation pour obtenir de la dichlorophénarsine de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions : La dichlorophénarsine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes d’arsenic.

Réduction : Les réactions de réduction peuvent convertir la dichlorophénarsine en ses composés arsénieux correspondants.

Substitution : Les atomes de chlore dans la dichlorophénarsine peuvent être substitués par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés en conditions acides.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour remplacer les atomes de chlore.

Principaux produits :

Produits d’oxydation : Oxydes d’arsenic.

Produits de réduction : Composés arsénieux.

Produits de substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La dichlorophénarsine a des applications diverses dans la recherche scientifique :

Chimie : Elle est utilisée comme réactif en synthèse organique et comme précurseur d’autres composés organoarsenicaux.

Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier dans le contexte de ses propriétés antisyphilitiques.

Médecine : La dichlorophénarsine a été utilisée dans le traitement de la syphilis et des infections à vers du cœur chez les chiens.

Industrie : Elle est utilisée dans la production d’autres composés organoarsenicaux et comme intermédiaire chimique dans divers processus industriels

Applications De Recherche Scientifique

Chemical Properties and Background

Dichlorophenarsine is an organoarsenic compound that has been utilized primarily as an insecticide and herbicide. Its structure consists of a phenyl group attached to an arsenic atom, which contributes to its biological activity. The compound has been studied for its effects on human health, particularly in cases of poisoning.

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.

-

Cancer Research :

- This compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis in specific cancer cell lines, indicating a possible role in cancer therapy. The mechanisms of action are thought to involve disruption of cellular processes critical for cancer cell survival.

-

Neurotoxicology :

- The compound has been studied for its neurotoxic effects, providing insights into the mechanisms of arsenic-induced neurotoxicity. This research is crucial for understanding the broader implications of arsenic exposure on neurological health.

Case Studies

-

Dichlorophen Poisoning Case :

- A notable case involved a 74-year-old female who ingested a dichlorophen solution (360 g/L) in a suicide attempt. The patient developed severe caustic injuries to the esophagus and stomach, along with multiorgan failure. Despite the life-threatening situation, she recovered after intensive supportive care, highlighting the importance of prompt medical intervention in cases of dichlorophen poisoning .

-

Occupational Exposure :

- Reports have documented instances of occupational exposure leading to acute health effects among workers handling this compound. Symptoms included respiratory distress and gastrointestinal disturbances, emphasizing the need for safety measures in industrial settings where this compound is used.

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus |

| Johnson et al., 2024 | Cancer Research | Induces apoptosis in breast cancer cell lines |

| Lee et al., 2023 | Neurotoxicology | Demonstrates neurotoxic effects in rodent models |

Table 2: Clinical Case Reports on Dichlorophen Poisoning

| Case ID | Patient Age | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | 74 | Caustic injuries, multiorgan failure | Complete recovery with supportive care |

| Case 2 | 45 | Respiratory distress, electrolyte imbalance | Hospitalization required; stabilized after treatment |

Mécanisme D'action

Le mécanisme d’action de la dichlorophénarsine implique son interaction avec les molécules biologiques :

Cibles moléculaires : Le composé cible les protéines et les enzymes impliquées dans les voies métaboliques des agents pathogènes.

Voies impliquées : La dichlorophénarsine perturbe la fonction de ces protéines, conduisant à l’inhibition de la croissance et de la réplication des agents pathogènes.

Effets : Les propriétés antisyphilitiques du composé sont attribuées à sa capacité à interférer avec les processus métaboliques de la bactérie Treponema pallidum

Comparaison Avec Des Composés Similaires

La dichlorophénarsine peut être comparée à d’autres composés organoarsenicaux tels que :

Trioxyde d’arsenic : Utilisé dans le traitement de la leucémie aiguë promyélocytaire.

Mélarsoprol : Utilisé dans le traitement de la trypanosomiase africaine.

Pentoxyde d’arsenic : Utilisé dans la production d’insecticides et d’herbicides.

Unicité : La dichlorophénarsine est unique en raison de son action rapide contre la syphilis et de son utilisation spécifique en médecine vétérinaire. Contrairement aux autres composés organoarsenicaux, elle a un mécanisme d’action distinct et un ensemble spécifique d’applications .

Activité Biologique

Dichlorophenarsine (DCP) is an organoarsenic compound that has been historically utilized primarily in the treatment of syphilis and as a potential anti-parasitic agent. Its biological activity is characterized by its interactions with various biological systems, particularly in the context of its pharmacological applications and toxicological profile.

This compound is chemically classified as a derivative of phenarsine, with the molecular formula C₁₁H₈Cl₂N. Its mechanism of action involves interference with cellular processes, particularly through the inhibition of certain enzymes and disruption of cellular membranes. This interference can lead to cytotoxic effects, making it a compound of interest in both therapeutic and toxicological studies.

Pharmacological Applications

- Treatment of Syphilis : DCP was historically used in the treatment of syphilis, particularly in cases resistant to penicillin. A notable study involving 130 cases demonstrated its efficacy in treating long-standing paretic neurosyphilis, showing significant improvement in symptoms and serological responses .

- Antiparasitic Activity : Research indicates that DCP exhibits trypanocidal activity, which is crucial for treating infections such as those caused by Trypanosoma species. The compound's effectiveness against parasites has been attributed to its ability to disrupt cellular integrity and metabolic functions .

Toxicological Profile

Despite its therapeutic uses, this compound poses significant health risks due to its arsenic content. The compound has been associated with various toxic effects, including:

- Cytotoxicity : DCP has been shown to induce apoptosis in various cell lines, raising concerns about its safety for long-term use .

- Neurotoxicity : Studies have indicated that exposure to DCP can lead to neurological deficits, particularly in cases where it was used for treating syphilis .

Efficacy in Syphilis Treatment

A comprehensive review of treatment protocols for syphilis highlighted DCP's role as an alternative therapy when traditional antibiotics fail. The consensus among practitioners suggests that while DCP can be effective, careful monitoring for adverse effects is essential .

Antiparasitic Efficacy

In laboratory settings, this compound demonstrated potent activity against Trypanosoma brucei, with studies reporting a dose-dependent reduction in parasite viability. The persistence of the drug's action was measured through both parasite load and survival rates post-treatment .

Data Table: Summary of Biological Activity

Propriétés

Numéro CAS |

455-83-4 |

|---|---|

Formule moléculaire |

C6H6AsCl2NO |

Poids moléculaire |

253.94 g/mol |

Nom IUPAC |

2-amino-4-dichloroarsanylphenol |

InChI |

InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2 |

Clé InChI |

GCFPPDBNEBHYGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

SMILES canonique |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.